![molecular formula C11H13ClN2 B188166 1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 159503-76-1](/img/structure/B188166.png)
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
- Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression. This compound shows high affinity and oral activity, highlighting its potential in clinical administration (Harrison et al., 2001).
Synthesis and Structural Analysis
- Tariq et al. (2020) explored the synthesis and structural analysis of novel indole derivatives, including their applications in nonlinear optical (NLO) technology. This study demonstrates the diverse applications of such compounds in high-tech applications (Tariq et al., 2020).
Application in Synthesis of Indoles
- Jakše et al. (2004) utilized alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates in the synthesis of condensed indolylpyranones and indolylpyrazolol, showcasing the compound’s role in creating diverse indole-based structures (Jakše et al., 2004).
Serotonin Receptor Modulation
- Ibrahim et al. (2017) investigated marine-inspired indole derivatives for their modulating effects on serotonin receptors. These compounds displayed significant antidepressant-like action and sedative activity, underscoring their potential in drug development (Ibrahim et al., 2017).
Antimicrobial Activity
- Shaikh and Debebe (2020) synthesized new N-substituted indole derivatives and evaluated their antimicrobial activities. This research highlights the potential use of these compounds in developing new antibacterial and antifungal agents (Shaikh & Debebe, 2020).
Safety and Hazards
The compound “2-(7-chloro-1H-indol-3-yl)ethan-1-amine hydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-(7-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRBMXVJWHETAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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